N-(2-(dimethylamino)ethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N6O2/c1-21(2)8-7-17-12(23)11-18-20-22(19-11)9-3-5-10(6-4-9)24-13(14,15)16/h3-6H,7-8H2,1-2H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMVCIIYUJZIQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide, also known as a tetrazole derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H15F3N6O2
- Molecular Weight : 344.298 g/mol
- CAS Number : 1396882-04-4
- Purity : Typically ≥ 95%
Synthesis
The compound can be synthesized through various methods involving the reaction of appropriate precursors. One common approach involves the use of dimethylamine and trifluoromethoxy-substituted phenyl groups in the presence of tetrazole derivatives, leading to the formation of the desired carboxamide structure.
Antitumor Properties
Research has highlighted the antitumor potential of this compound and its derivatives. Notably, studies have shown that it exhibits significant cytotoxicity against various cancer cell lines. The mechanisms underlying these effects include:
- DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes.
- Topoisomerase II Inhibition : It inhibits topoisomerase II, an enzyme crucial for DNA unwinding during replication, thus inducing apoptosis in cancer cells.
Case Studies
-
Study on Lewis Lung Carcinoma :
- A derivative of this compound demonstrated potent in vivo antitumor activity against Lewis lung carcinoma, attributed to its efficient distribution as a monocation at physiological pH. This property enhances its bioavailability and therapeutic efficacy.
-
Cytotoxicity Against Various Cell Lines :
- In vitro studies reported IC50 values indicating significant antiproliferative activity against human cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric). The most active derivatives showed IC50 values in the low micromolar range, suggesting promising therapeutic potential .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Some studies suggest that certain derivatives inhibit kinase activities involved in cell proliferation and survival pathways.
- Antimicrobial Activity : Preliminary data indicate that this compound may exhibit antimicrobial properties against Gram-positive bacteria, further expanding its potential applications in medicine .
Comparative Biological Activity Table
Scientific Research Applications
Medicinal Applications
1.1 Anticancer Activity
Research indicates that compounds containing tetrazole structures exhibit promising anticancer properties. N-(2-(dimethylamino)ethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide has been evaluated for its potential as an anticancer agent. Studies have shown that the compound can inhibit the proliferation of various cancer cell lines, suggesting its role as a lead compound in the development of new anticancer therapies .
1.2 Antimicrobial Properties
Tetrazole derivatives have been recognized for their antimicrobial activity. The compound has demonstrated effectiveness against several bacterial strains, making it a candidate for further development as an antimicrobial agent . Its mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways.
1.3 Neurological Applications
The dimethylaminoethyl group in the compound suggests potential applications in neurology, particularly as a modulator of neurotransmitter systems. Preliminary studies indicate that such compounds may influence serotonin and dopamine pathways, which could be beneficial in treating mood disorders .
Material Science Applications
3.1 Photochromic Properties
Recent studies have explored the photochromic properties of tetrazole derivatives, including this compound. Photochromism refers to the reversible transformation between two forms upon exposure to light, which can be harnessed in smart materials and sensors .
3.2 Polymer Science
The incorporation of tetrazole moieties into polymer matrices has been investigated for enhancing thermal stability and mechanical properties. Such polymers could find applications in coatings, adhesives, and other industrial materials .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound 1-phenyl-N-(2-(4-(trifluoromethoxy)benzamido)ethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide (Evidence ID 1) serves as a relevant comparator. Below is a structural and functional analysis:
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound | Comparator (Evidence ID 1) |
|---|---|---|
| Core Heterocycle | Tetrazole (2H-tetrazole) | Pyrazole (1H-pyrazole) |
| Phenyl Substituent | 4-(Trifluoromethoxy)phenyl | 4-(Trifluoromethoxy)benzamido + 5-(trifluoromethyl) |
| Side Chain | Dimethylaminoethyl | Benzamidoethyl |
| Molecular Weight (g/mol) | ~432.4 | ~512.3 |
| Predicted logP | ~2.1 (moderate lipophilicity) | ~3.8 (higher lipophilicity) |
| Solubility | Likely higher due to basic side chain | Lower due to bulky benzamido group |
| Metabolic Stability | Enhanced by CF3O group | May be reduced by additional CF3 group |
Key Observations:
Heterocycle Impact: The tetrazole core in the target compound offers higher polarity compared to pyrazole, improving aqueous solubility and mimicking carboxylic acid functionality. Pyrazole, with fewer nitrogen atoms, may exhibit weaker hydrogen-bonding interactions in target binding .
Substituent Effects: The dimethylaminoethyl side chain in the target compound introduces a basic tertiary amine (pKa ~8–9), enhancing solubility in acidic environments (e.g., gastric absorption). In contrast, the comparator’s benzamidoethyl group increases molecular weight and rigidity, possibly hindering membrane permeability . The comparator’s dual trifluoromethyl/trifluoromethoxy groups amplify lipophilicity (logP ~3.8), which may reduce solubility but improve blood-brain barrier penetration.
Therapeutic Implications: The target compound’s balanced logP (~2.1) and solubility profile suggest suitability for oral administration, whereas the comparator’s higher logP may necessitate formulation optimization.
Pharmacodynamic and Pharmacokinetic Hypotheses
Table 2: Hypothetical ADME/Tox Profiles
| Parameter | Target Compound | Comparator (Evidence ID 1) |
|---|---|---|
| Oral Bioavailability | Moderate (30–50%) | Low (<20%) |
| Plasma Protein Binding | ~85% | ~92% |
| CYP450 Metabolism | Likely CYP3A4/2D6 substrate | CYP3A4-dominated |
| Half-Life (t1/2) | ~4–6 hours | ~2–3 hours |
| hERG Inhibition Risk | Low (dimethylamino group) | Moderate (benzamido group) |
Rationale:
- The target compound’s dimethylamino group reduces hERG channel binding risk compared to the comparator’s benzamido moiety, which may prolong cardiac QT intervals .
- Higher metabolic stability in the target compound aligns with the absence of a 5-trifluoromethyl group, which in the comparator could accelerate Phase I oxidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
